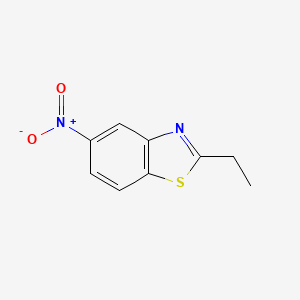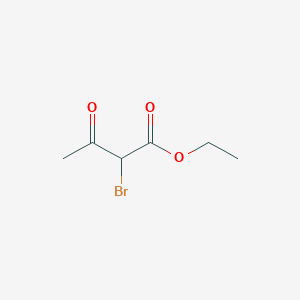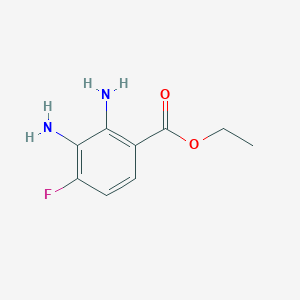![molecular formula C17H13N5O2 B2960184 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1797679-78-7](/img/structure/B2960184.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are strategic compounds for optical applications and have been identified as potential tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide serves as a key chemical entity in the synthesis of various compounds with significant biological activities. Research shows that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, derivatives synthesized through the reaction of enaminones with active methylene compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, a standard anticancer drug. Additionally, some of these compounds demonstrated antimicrobial activity, indicating their potential as therapeutic agents in treating infections and cancer (Riyadh, 2011).
Chemical Synthesis and Reactivity
The reactivity and utility of pyrazolo[1,5-a]pyrimidine derivatives extend to the synthesis of various heterocyclic compounds. Studies detail the regioselective synthesis of substituted derivatives, showcasing the chemical versatility and potential application of these compounds in developing new materials with desired properties. Such synthetic routes enable the creation of compounds with potential applications in drug development, materials science, and as intermediates in organic synthesis (Drev et al., 2014).
Antitumor and Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antitumor properties, demonstrating significant activity against various cancer cell lines. This highlights the potential of this compound derivatives in cancer therapy. Moreover, certain derivatives exhibit anti-inflammatory properties without the ulcerogenic activity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as safer alternatives for treating inflammation (Auzzi et al., 1983).
Potential as Fungicides
Research into systemic fungicides has led to the synthesis of pyrazolo[1,5-a]pyrimidine analogues demonstrating high levels of fungicidal activity against Basidiomycete species. These findings suggest that derivatives of this compound could be developed into effective fungicidal agents, offering new tools in combating fungal infections in agriculture and possibly in medical settings (Huppatz, 1985).
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds . Compounds in this class have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of action
As a potential CDK2 inhibitor, the compound could bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical pathways
Inhibition of CDK2 can lead to cell cycle arrest, as CDK2 is crucial for the transition from the G1 phase to the S phase of the cell cycle .
Result of action
By inhibiting CDK2 and causing cell cycle arrest, the compound could potentially exert anti-cancer effects, as uncontrolled cell division is a hallmark of cancer .
Eigenschaften
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-7-16-18-9-13(10-22(16)20-11)19-17(23)14-8-15(24-21-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWCXVUIQRQZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2960102.png)
![(Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide](/img/structure/B2960103.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2960105.png)

![N-(4-fluorophenyl)-N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2960110.png)

![N-(2,4-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2960113.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2960116.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2960120.png)

![N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2960122.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2960124.png)
